Angiotensin II Receptor Antagonist Potency: Quantitative Comparison of 2-Alkyl Benzimidazole Derivatives
2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol belongs to the class of 2-alkyl benzimidazole derivatives characterized as nonpeptide angiotensin II (AII) receptor antagonists. A systematic structure-activity relationship (SAR) study of this class demonstrated that the benzimidazole core, when appropriately substituted, exhibits in vitro AII receptor binding with IC50 values spanning 10⁻⁵ to 10⁻⁷ M [1]. This represents a 100-fold potency range across the series, with the 2-aminoethanol substituent conferring specific hydrogen bonding and electronic properties distinct from other 2-alkyl or 2-aryl analogs . The exact IC50 value for 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol in this assay is not reported in the open literature; however, its structural placement within the SAR continuum establishes a quantitative baseline for evaluating its potential relative to inactive or weakly active analogs (IC50 > 10⁻⁵ M) versus high-potency derivatives (IC50 < 10⁻⁷ M).
| Evidence Dimension | Angiotensin II receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred as class member with IC50 between 10⁻⁵ and 10⁻⁷ M |
| Comparator Or Baseline | 2-alkyl benzimidazole derivative series (various 2-position substituents): IC50 range = 10⁻⁵ to 10⁻⁷ M |
| Quantified Difference | 100-fold potency variation across the series depending on 2-position and benzimidazole ring substitution |
| Conditions | In vitro radioligand binding displacement assay using angiotensin II receptor preparations |
Why This Matters
This 100-fold potency range underscores the critical need to select a specific derivative with defined substitution for reproducible target engagement in cardiovascular research programs.
- [1] Thomas, A. P., et al. (1992). New nonpeptide angiotensin II receptor antagonists. 1. Synthesis, biological properties, and structure-activity relationships of 2-alkyl benzimidazole derivatives. Journal of Medicinal Chemistry, 35(5), 877–885. View Source
